

physicochemical properties of 3-Bromo-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 3-Bromo-1H-1,2,4-triazole

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Bromo-1H-1,2,4-triazole**

Introduction

3-Bromo-1H-1,2,4-triazole (CAS No: 7343-33-1) is a halogenated heterocyclic compound that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry.[1] Its unique structural features—a planar, aromatic 1,2,4-triazole ring functionalized with a reactive bromine atom—endow it with versatile chemical reactivity and significant biological potential. This scaffold is a key component in a variety of bioactive molecules, including antifungal agents, herbicides, and innovative anticancer therapeutics.[2][3] Notably, the 1,2,4-triazole core is present in FDA-approved drugs such as the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy, highlighting the scaffold's clinical significance.[3]

A thorough understanding of the physicochemical properties of **3-Bromo-1H-1,2,4-triazole** is paramount for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its handling, synthetic utility, and the biological performance of its derivatives. This guide provides a comprehensive analysis of its core properties, supported by experimental protocols and field-proven insights, to empower its effective application in research and development.

Caption: Molecular structure and tautomeric equilibrium of **3-Bromo-1H-1,2,4-triazole**.

Part 1: Core Physicochemical Properties

The fundamental physicochemical characteristics of **3-Bromo-1H-1,2,4-triazole** are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₂ BrN ₃	[1][2]
Molecular Weight	147.96 g/mol	[1][4]
Appearance	White to light yellow crystalline solid/powder	[1][2]
Melting Point	187-197 °C	[1][4][5]
Boiling Point	295.4 °C (Predicted)	[1][5]
pKa	7.84 ± 0.20 (Predicted)	[2][5]
LogP (Octanol/Water)	0.57	[1]
Solubility	Sparingly soluble in water	[2]
Density	~2.1 g/cm ³ (Predicted)	[1][5]

In-Depth Analysis of Key Properties

Structure and Tautomerism **3-Bromo-1H-1,2,4-triazole** features a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the 3-position is a key feature for its synthetic utility. Like many nitrogen-containing heterocycles, it exhibits prototropic tautomerism. The proton can reside on different nitrogen atoms, leading to distinct tautomeric forms. For bromo-substituted 1,2,4-triazoles, the **3-bromo-1H-1,2,4-triazole** and 5-bromo-1H-1,2,4-triazole tautomers are considered to be of similar energy.[6] The 3-bromo-1H tautomer is the most commonly depicted form in chemical literature and databases. Understanding this equilibrium is vital, as different tautomers can exhibit varied reactivity and binding interactions in biological targets.

Thermal Properties The compound has a relatively high melting point, reported in the range of 187-197 °C, which is indicative of a stable, well-ordered crystalline lattice structure with significant intermolecular interactions.[1][4][5] The predicted boiling point is high, though the

compound may decompose upon heating.[7] Its thermal stability is an important consideration for designing synthetic reactions, particularly those requiring elevated temperatures.

Acidity/Basicity (pKa) The predicted pKa of approximately 7.84 suggests that **3-Bromo-1H-1,2,4-triazole** is a weak acid, with the N-H proton being the most acidic site.[2] The 1,2,4-triazole ring itself is amphoteric, capable of being protonated at a nitrogen atom in strongly acidic conditions (pKa of the conjugate acid is ~2.45).[8][9] This property is of paramount importance in drug development. The pKa determines the ionization state of the molecule at physiological pH (around 7.4), which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.

Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 0.57, **3-Bromo-1H-1,2,4-triazole** exhibits balanced hydrophilic and lipophilic character.[1] This moderate lipophilicity is often a desirable trait in drug candidates, as it facilitates passage through biological membranes without causing poor aqueous solubility. This value serves as a baseline for designing derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3-Bromo-1H-1,2,4-triazole**.

Spectroscopy	Characteristic Features
¹ H NMR	A singlet for the C5-H proton, typically downfield. A broad singlet for the N1-H proton.
¹³ C NMR	Two signals for the aromatic carbons (C3 and C5).
IR Spectroscopy	Absorption bands for N-H stretching, C-H stretching, and C=N/C-N ring vibrations.
Mass Spectrometry	A characteristic isotopic pattern for the molecular ion [M] ⁺ and [M+2] ⁺ in an approximate 1:1 ratio, due to the presence of ⁷⁹ Br and ⁸¹ Br isotopes.[10]

Expertise in Interpretation:

- **Mass Spectrometry:** The most definitive initial identification often comes from mass spectrometry. The presence of the bromine isotope pattern is a powerful diagnostic tool that immediately confirms the presence and number of bromine atoms in the molecule.
- **NMR Spectroscopy:** ^1H NMR confirms the presence of the single proton on the triazole ring. The chemical shift provides information about the electronic environment. The broadness of the N-H signal is typical and its position can be solvent-dependent.

Part 3: Reactivity and Stability

Chemical Reactivity **3-Bromo-1H-1,2,4-triazole** is a versatile synthetic intermediate primarily due to two reactive sites: the C-Br bond and the N-H bond.

- **C-Br Bond Reactivity:** The bromine atom is a good leaving group and readily participates in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Evans-Lam couplings.^[3] These reactions are fundamental in medicinal chemistry for creating C-C and C-N bonds, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the triazole ring. This versatility has been exploited to build libraries of compounds for structure-activity relationship (SAR) studies.^[3]
- **N-H Bond Reactivity:** The acidic proton on the ring nitrogen can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted derivatives.

Chemical Stability The compound is generally stable under standard laboratory conditions. However, caution is advised in reactions involving high temperatures and strong bases, as these conditions can sometimes trigger undesirable side reactions involving the halogen substituent.^[3] It is classified as an irritant and may be harmful if swallowed, causing skin and eye irritation.^[4] Appropriate personal protective equipment should be used during handling.

Part 4: Experimental Protocols for Physicochemical Characterization

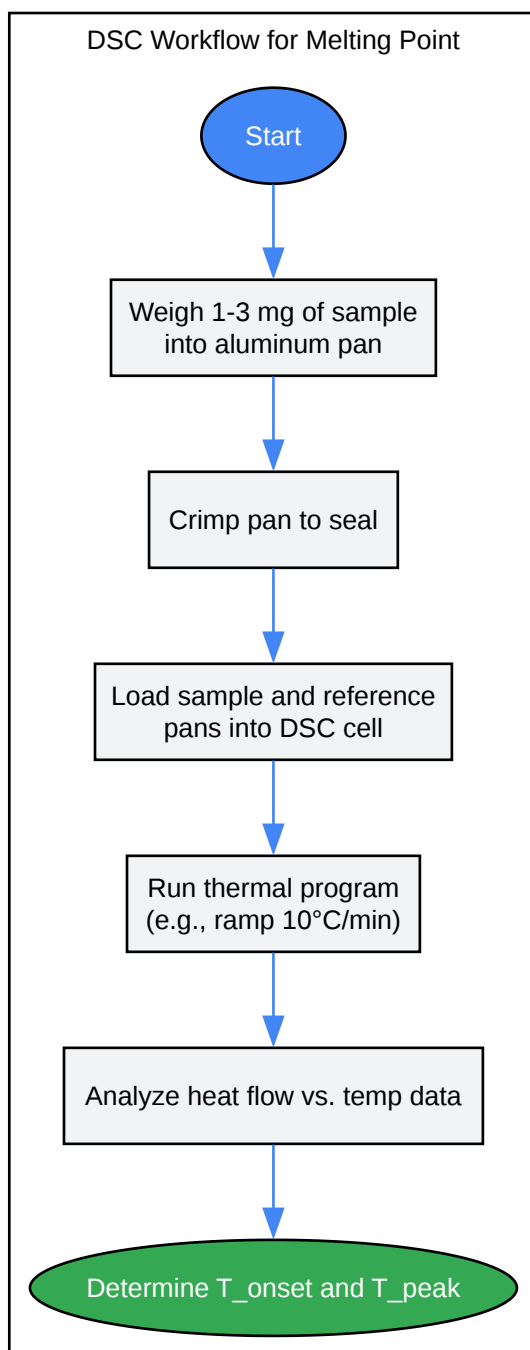
The following protocols are standardized methodologies for determining the key physicochemical properties of **3-Bromo-1H-1,2,4-triazole**. These protocols are designed to be self-validating and reflect best practices in the field.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination in the pharmaceutical industry. Unlike traditional visual methods, it provides a highly accurate and reproducible melting temperature (T_{onset} and T_{peak}). Furthermore, the shape and sharpness of the endothermic peak offer critical information about the sample's purity; impurities typically lead to peak broadening and a depression of the melting point.^[11]

Methodology:

- Sample Preparation: Accurately weigh 1-3 mg of **3-Bromo-1H-1,2,4-triazole** into a standard aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
- Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting endotherm. The onset temperature is the intersection of the baseline with the leading edge of the peak, while the peak maximum is also recorded.



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Caption: Workflow for determining melting point using DSC.

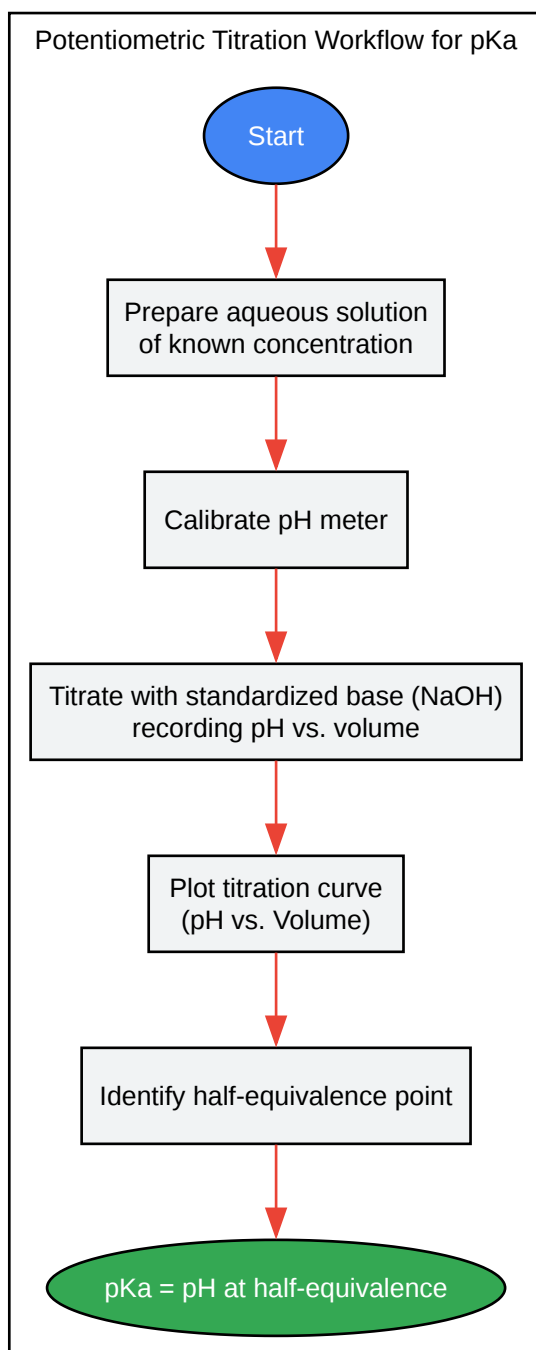
Protocol 2: Determination of pK_a by Potentiometric Titration

Causality: While computational tools provide useful pKa estimates, experimental determination is crucial for accurate ADME modeling and for understanding pH-dependent solubility.

Potentiometric titration is a robust and direct method that measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa value.[9]

Methodology:

- **Sample Preparation:** Prepare an aqueous solution of **3-Bromo-1H-1,2,4-triazole** of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol may be required. If so, a correction (Yasuda-Shedlovsky extrapolation) must be applied to determine the pKa in pure water.
- **Instrument Setup:** Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
- **Titration:**
 - Place the sample solution in a jacketed beaker at a constant temperature (25 °C).
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
 - Record the pH after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve. Alternatively, use derivative plots to precisely locate the equivalence point.



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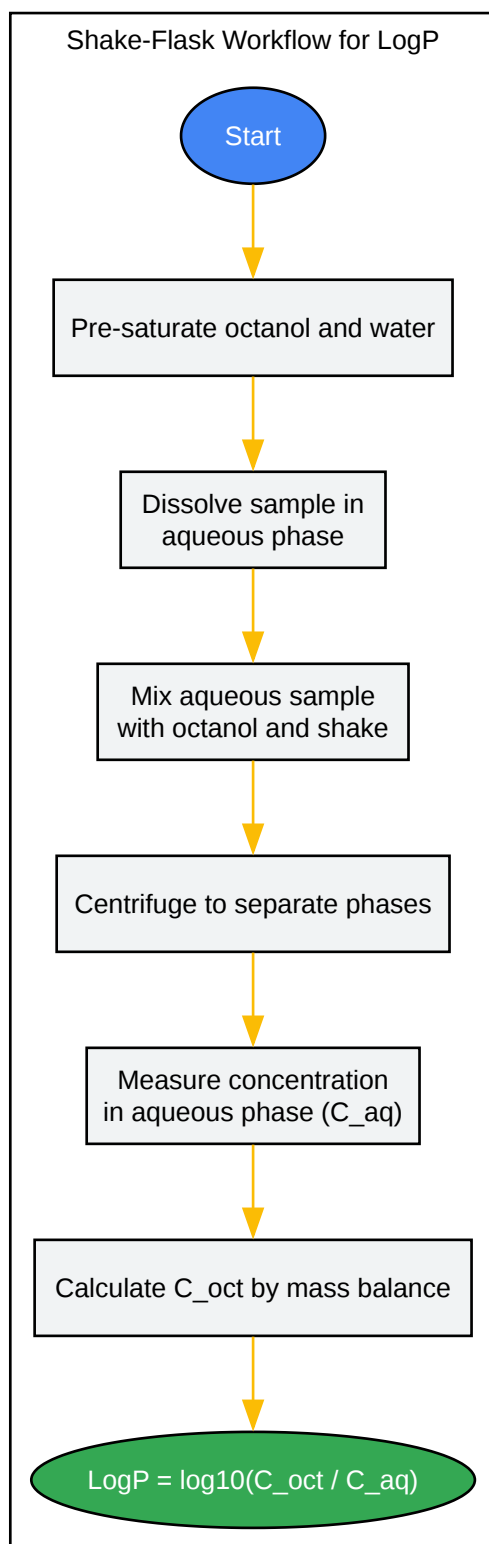
Caption: Workflow for determining pKa via potentiometric titration.

Protocol 3: Determination of LogP by the Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the traditional and most reliable method for determining the LogP value. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a foundational parameter for predicting drug absorption and distribution. Its simplicity and directness make it a self-validating system for lipophilicity assessment.

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
- **Sample Preparation:** Prepare a stock solution of **3-Bromo-1H-1,2,4-triazole** in the aqueous phase.
- **Partitioning:**
 - In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).
 - Shake the mixture vigorously for 20 minutes at a constant temperature (25 °C).
 - Centrifuge the mixture to ensure complete phase separation.
- **Concentration Analysis:** Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The concentration in the octanol phase is determined by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.



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Caption: Workflow for determining LogP via the shake-flask method.

Conclusion

3-Bromo-1H-1,2,4-triazole is a molecule of significant strategic importance in the fields of drug discovery and materials science. Its well-defined physicochemical properties—a stable crystalline form, moderate lipophilicity, and weak acidity—make it an attractive starting point for chemical synthesis. The true power of this scaffold lies in its predictable reactivity, which allows for systematic structural modification to optimize biological activity and pharmacokinetic properties. This guide has provided the foundational knowledge and experimental framework necessary for researchers to confidently and effectively utilize **3-Bromo-1H-1,2,4-triazole** in their scientific endeavors. Future investigations into its solid-state chemistry, such as polymorphism and co-crystal formation, could further unlock its potential in pharmaceutical development.

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